1-(3,4-Dichlorophenyl)-3-phenylurea
Overview
Description
1-(3,4-Dichlorophenyl)-3-phenylurea is a chemical compound that belongs to the class of phenylurea derivatives. It is characterized by the presence of a dichlorophenyl group and a phenyl group attached to a urea moiety. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and organic synthesis.
Mechanism of Action
Target of Action
The primary target of 1-(3,4-Dichlorophenyl)-3-phenylurea, also known as DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), is the photosystem II in the photosynthetic electron transport chain . This compound specifically inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II .
Mode of Action
DCMU interacts with its target by disallowing the electron flow from photosystem II to plastoquinone . This interruption in the photosynthetic electron transport chain reduces the ability of the plant to convert light energy into chemical energy (ATP and reductant potential) .
Result of Action
The molecular and cellular effects of DCMU’s action result in the inhibition of photosynthesis. This leads to a decrease in the production of ATP and reductant potential, which are crucial for the plant’s growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, light intensity can affect the rate of photosynthesis and thus the impact of DCMU . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a similar structure to 3,4-Dichlorophenyl isocyanate, which is used as a chemical intermediate and in organic synthesis
Cellular Effects
Studies on similar compounds suggest that they may have significant effects on various types of cells and cellular processes
Molecular Mechanism
It is known that similar compounds, such as DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), inhibit photosynthesis by blocking the Q B plastoquinone binding site of photosystem II
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-phenylurea typically involves the reaction of 3,4-dichloroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-Dichloroaniline+Phenyl isocyanate→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-phenylurea can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the dichlorophenyl ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate the substitution of chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenylurea derivatives, while hydrolysis can produce 3,4-dichloroaniline and phenylamine.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-phenylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea:
1-(3,4-Dichlorophenyl)urea: This compound is structurally similar but lacks the phenyl group attached to the urea moiety.
1-(3,4-Dichlorophenyl)-3-methoxyurea: This derivative has a methoxy group instead of a phenyl group.
Uniqueness
1-(3,4-Dichlorophenyl)-3-phenylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dichlorophenyl group and a phenyl group attached to a urea moiety allows it to interact with various molecular targets, making it versatile in its applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-phenylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYLEGFGULSHPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290669 | |
Record name | 1-(3,4-dichlorophenyl)-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2008-73-3 | |
Record name | NSC149436 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC70258 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-dichlorophenyl)-3-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-DICHLOROPHENYL)-3-PHENYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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